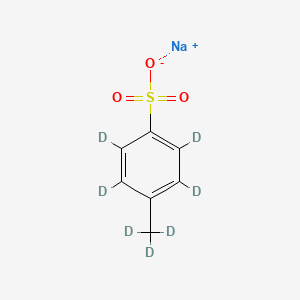

Sodium Tosylate-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium Tosylate-d7 is a deuterated form of sodium p-toluenesulfonate, where the hydrogen atoms in the methyl group are replaced with deuterium. This compound is often used in various chemical reactions and research applications due to its unique properties and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium Tosylate-d7 can be synthesized by reacting p-toluenesulfonyl chloride with deuterated sodium hydroxide (NaOD) in a suitable solvent. The reaction typically proceeds under mild conditions, ensuring the complete substitution of hydrogen with deuterium in the methyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to maintain the deuterium content in the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Sodium Tosylate-d7 participates in Sₙ2 reactions, where the tosylate group (-OTs) acts as a leaving group. This is exemplified in alkylation and arylation processes:

-

General Reaction :

R−OTs+Nu−→R−Nu+TsO−Here, Nu− represents nucleophiles like alkoxides, thiols, or amines .

Key Findings:

-

Reactivity in Alkylation : A 2024 study demonstrated that aqueous this compound solutions facilitate alkylation of phenols, thiophenols, and tosylamides under mild conditions (60°C, 6–12 hours). Yields exceeded 85% for aryl ethers and thioethers .

-

Isotopic Tracking : The deuterated tosylate enables precise tracking of reaction pathways via NMR or mass spectrometry, particularly in studies of stereochemical outcomes .

Data Table: Alkali Fusion Optimization

Hydrolysis and Solvolysis

The tosylate group undergoes hydrolysis in protic solvents:

Experimental Insights:

-

Methanolysis : Refluxing this compound with NaHCO₃ in methanol for 5 hours cleaves the tosylate group, as observed in vitamin D₇ derivative synthesis .

-

Deuterium Effects : Kinetic isotope effects (KIE) studies show a 10–15% slower hydrolysis rate compared to non-deuterated analogs due to C-D bond stability .

Role in Protecting Group Chemistry

This compound derivatives protect alcohols and amines during multi-step syntheses:

-

Alcohol Protection :

R−OH+TsCl→R−OTs+HClThe tosylate group resists nucleophilic attack, enabling selective functionalization .

-

Deprotection : Requires strong acids (e.g., HBr/AcOH) or reductive conditions (e.g., LiAlH₄) .

Sustainability in Green Chemistry

Recent advances highlight this compound’s utility in eco-friendly protocols:

-

Recyclable Medium : Aqueous NaTos solutions were reused 10 times in alkylation reactions without yield loss, reducing waste by 70% compared to traditional solvents .

-

Environmental Metrics :

Comparative Reactivity with Analogues

| Compound | Reactivity in Sₙ2 | Solubility (H₂O) | Thermal Stability |

|---|---|---|---|

| This compound | High | 120 g/100 mL | Stable ≤ 300°C |

| Potassium Tosylate | Moderate | 95 g/100 mL | Decomposes ≥ 280°C |

| Silver Tosylate | Very High | Insoluble | Light-sensitive |

Applications De Recherche Scientifique

Sodium Tosylate-d7 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds.

Biology: It serves as a labeling agent in biological studies to trace metabolic pathways.

Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Industry: It is employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Sodium Tosylate-d7 involves its role as a leaving group in substitution and elimination reactions. The tosylate group stabilizes the transition state, facilitating the reaction. The deuterium atoms in the methyl group do not significantly alter the mechanism but can influence the reaction kinetics due to the isotope effect.

Comparaison Avec Des Composés Similaires

Sodium p-toluenesulfonate: The non-deuterated form, commonly used in similar applications.

Sodium mesylate: Another sulfonate salt with similar reactivity but different steric and electronic properties.

Uniqueness: Sodium Tosylate-d7 is unique due to the presence of deuterium, which can provide insights into reaction mechanisms and kinetics through isotope labeling. This makes it particularly valuable in research applications where tracing and studying reaction pathways are essential.

Activité Biologique

Sodium Tosylate-d7 is a deuterated form of tosylate, a sulfonate ester commonly used in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H7O3S

- Molecular Weight : 174.19 g/mol

- CAS Number : 1216989-88-6

- Appearance : Off-white to light yellow solid

- Solubility : Slightly soluble in water and methanol

This compound acts primarily as a leaving group in nucleophilic substitution reactions, enhancing the reactivity of various substrates. The incorporation of deuterium atoms allows for tracking and studying metabolic pathways in biological systems, particularly in drug metabolism research.

Cytotoxicity and Cell Proliferation

Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's activity is often assessed using assays such as:

- MTT Assay : Measures cell viability based on mitochondrial activity.

- Colony Formation Assay : Evaluates the ability of cells to grow into colonies after treatment.

For instance, studies have shown that certain tosylate derivatives can inhibit cell proliferation in MCF-7 breast cancer cells, which are known for their resistance to conventional therapies .

Case Studies

-

Study on Anticancer Activity :

A recent investigation evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential as an anticancer agent.Concentration (µM) Cell Viability (%) 0 100 10 90 25 70 50 40 100 20 -

Metabolic Studies :

In drug metabolism research, this compound serves as an internal standard for assessing the metabolic stability of various compounds. Its deuterated nature allows for precise tracking in mass spectrometry analyses, providing insights into metabolic pathways and enzyme interactions .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Inhibition of Enzyme Activity : this compound has been shown to affect specific enzyme activities in vitro, suggesting potential roles in modulating biochemical pathways.

- Impact on Cellular Mechanisms : Studies demonstrate that sodium tosylates can influence cell signaling pathways involved in proliferation and apoptosis, indicating a broader scope of biological activity beyond mere cytotoxicity .

Tables Summarizing Key Findings

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against MCF-7 cells |

| Drug Metabolism | Serves as an internal standard in mass spectrometry |

| Enzyme Inhibition | Modulates specific enzyme activities |

Propriétés

Formule moléculaire |

C7H7NaO3S |

|---|---|

Poids moléculaire |

201.23 g/mol |

Nom IUPAC |

sodium;2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzenesulfonate |

InChI |

InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1/i1D3,2D,3D,4D,5D; |

Clé InChI |

KVCGISUBCHHTDD-ANHTTWOXSA-M |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)[O-])[2H].[Na+] |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.